![molecular formula C13H10N2O4 B11989042 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol CAS No. 15666-65-6](/img/structure/B11989042.png)
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.236 g/mol This compound is known for its unique structure, which includes a hydroxyphenyl group, a nitrophenol group, and an imine linkage
Vorbereitungsmethoden
The synthesis of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol typically involves the condensation reaction between o-phenylenediamine and 5-nitrosalicaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies focusing on its interactions with biological targets and pathways.
Wirkmechanismus
The mechanism of action of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The compound’s anti-inflammatory effects are linked to its interaction with signaling pathways that regulate inflammation, such as the NF-κB pathway .
Vergleich Mit ähnlichen Verbindungen
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-nitrophenol can be compared with similar compounds such as:
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-nitrophenol: This compound has a similar structure but with the nitro group in a different position, leading to variations in its chemical reactivity and applications.
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}nicotinic acid: This compound contains a nicotinic acid moiety, which imparts different biological activities and potential therapeutic applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
15666-65-6 |
|---|---|
Molekularformel |
C13H10N2O4 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
2-[(2-hydroxyphenyl)methylideneamino]-5-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-4-2-1-3-9(12)8-14-11-6-5-10(15(18)19)7-13(11)17/h1-8,16-17H |
InChI-Schlüssel |
XIAUVVVPBGQLFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)
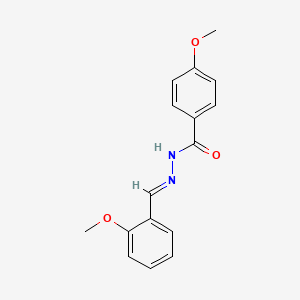

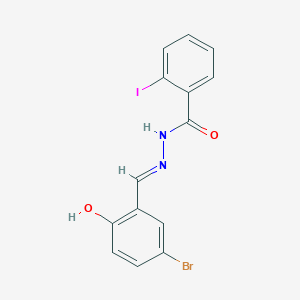

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
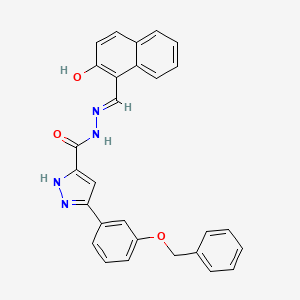
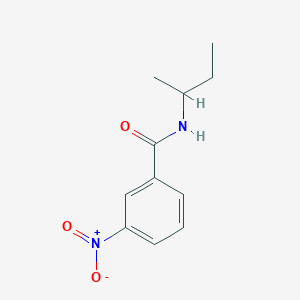
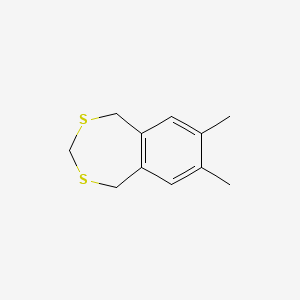

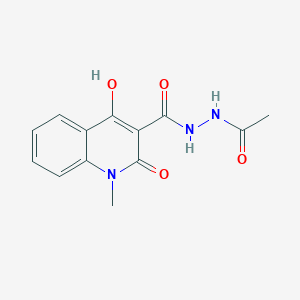
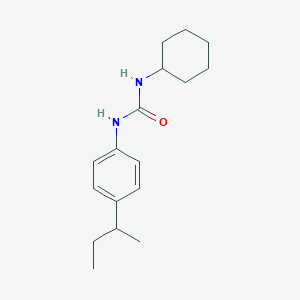
![Methyl 2-[(2-hydroxy-4-oxo-1-propylquinoline-3-carbonyl)amino]benzoate](/img/structure/B11989022.png)
![6-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B11989034.png)
